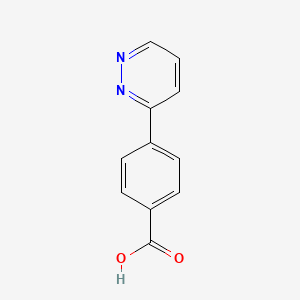

4-(Pyridazin-3-yl)benzoic acid

Description

Significance of Pyridazine (B1198779) and Benzoic Acid Scaffolds in Medicinal and Materials Chemistry

The foundational scaffolds of 4-(Pyridazin-3-yl)benzoic acid, namely pyridazine and benzoic acid, are individually recognized for their profound impact on medicinal and materials chemistry. Their unique properties make them privileged structures in the design of a wide array of functional molecules.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses distinct physicochemical properties that are highly advantageous for drug design. nih.gov Characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, the pyridazine scaffold can be a valuable substitute for a simple phenyl ring, offering improved polarity and potentially reducing interactions with off-target proteins like the cardiac hERG potassium channel. nih.gov Its derivatives are noted for a broad spectrum of biological activities, including anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial effects. scirp.orgekb.egresearchgate.netscholarsresearchlibrary.com The versatility of the pyridazine nucleus allows for easy functionalization at various positions, making it an attractive building block for developing new drugs. scirp.orgscholarsresearchlibrary.com For instance, the imidazo[1,2-b]pyridazine (B131497) core is found in the successful kinase inhibitor ponatinib (B1185), which has spurred further research into this scaffold for therapeutic applications. nih.gov

The benzoic acid scaffold is another fundamental building block in the synthesis of a multitude of bioactive molecules. preprints.orgresearchgate.net Naturally occurring compounds like vanillin (B372448) and gallic acid contain this moiety. preprints.orgresearchgate.net In medicinal chemistry, the benzoic acid framework is integral to various approved drugs, including the diuretic furosemide (B1674285) and the anticancer agent bexarotene. preprints.orgresearchgate.net Researchers have extensively utilized this scaffold to develop novel therapeutic agents, particularly in oncology. preprints.orgresearchgate.net For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy. acs.org Similarly, derivatives of 2-(benzylsulfinyl)benzoic acid have been explored as selective inhibitors of human carbonic anhydrase IX, an enzyme overexpressed in many tumors. tandfonline.com

In the realm of materials chemistry , both scaffolds contribute to the development of advanced materials. The pyridazine core has been used as a foundational structure for new energetic materials, where functionalization of the ring allows for the tuning of properties like performance and sensitivity. researchgate.net Benzoic acid and its derivatives are employed in the creation of polymers with unique characteristics such as thermal stability and chemical resistance. ontosight.ai Furthermore, benzoic acid can act as a "modulator" in the synthesis of metal-organic frameworks (MOFs), influencing their structure and properties, such as surface area and defect concentration. researchgate.net

Table 1: Examples of Bioactive Compounds Featuring Pyridazine and Benzoic Acid Scaffolds

| Scaffold | Compound Class/Example | Therapeutic Area/Application | Reference |

|---|---|---|---|

| Pyridazine | Ponatinib (Imidazo[1,2-b]pyridazine derivative) | Oncology (Kinase Inhibitor) | nih.gov |

| Endralazine (Pyridopyridazine derivative) | Antihypertensive | scirp.org | |

| Relugolix | GnRH Receptor Antagonist | nih.gov | |

| Deucravacitinib | Allosteric TYK2 Inhibitor | nih.gov | |

| Levosimendan, Pimobendan | Cardiotonic Agents | ekb.egscholarsresearchlibrary.com | |

| Benzoic Acid | Bexarotene | Oncology | preprints.orgresearchgate.net |

| Furosemide | Diuretic | preprints.orgresearchgate.net | |

| 2,5-substituted benzoic acid derivatives | Oncology (Mcl-1/Bfl-1 Inhibitors) | acs.org | |

| 2-(benzylsulfinyl)benzoic acid derivatives | Oncology (Carbonic Anhydrase Inhibitors) | tandfonline.com | |

| 4-guanidinobenzoic acid | Protease Inhibitor (research) | drugbank.com |

Overview of this compound and its Derivatives as a Class of Compounds in Academic Inquiry

The compound this compound merges the significant pyridazine and benzoic acid scaffolds into a single chemical entity. While extensive research on this specific parent molecule is not widely documented, its structure represents a logical and promising area for academic investigation, primarily driven by the established value of its constituent parts. The inquiry into this class of compounds is often focused on its derivatives, where modifications are made to optimize interactions with biological targets.

Academic research into derivatives of this compound and closely related structures highlights their potential as potent and selective inhibitors of key cellular enzymes. A notable study focused on the design of protein kinase CK2 inhibitors, which is a target in cancer therapy. In this research, pyridazine-carboxylic acid derivatives were synthesized and showed potent inhibitory activities against both CK2α and CK2α' isoforms, with IC50 values in the low nanomolar range. This demonstrates the utility of combining a pyridazine ring with a carboxylic acid-bearing aromatic ring to achieve high-potency kinase inhibition.

Furthermore, the synthesis of related structures underscores the interest in this chemical class. For example, a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids has been synthesized and evaluated for anticancer activity, with the mechanism proposed to involve binding to VEGFR-2. preprints.orgresearchgate.net Other complex molecules, such as a potent pan-inhibitor of the BCR-ABL kinase, incorporate an imidazo[1,2-b]pyridazine moiety linked to a substituted benzamide, further validating the strategic combination of these two scaffolds in designing targeted therapies. acs.org Additionally, research into bioorthogonal chemistry has involved the synthesis of 4-(6-(pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid, a structurally analogous compound where the pyridazine is replaced by a pyrimidine-tetrazine system, for use in biological labeling applications. acs.org

The synthesis of various pyridazine derivatives, including those intended for anti-Hepatitis A virus (HAV) evaluation, often involves precursors that feature the pyridazine and a phenyl group, which can be functionalized with a carboxylic acid or its derivatives. mdpi.com These synthetic efforts expand the chemical space around the core this compound structure and provide a library of compounds for further biological screening.

Table 2: Research Findings on Derivatives Related to this compound

| Derivative/Related Compound Class | Area of Academic Inquiry | Key Findings | Reference |

|---|---|---|---|

| Pyridazine-carboxylic acid derivatives | Protein Kinase CK2 Inhibition | Potent dual inhibitors of CK2α and CK2α' with IC50 values of 0.014-0.017µM and 0.0046-0.010µM, respectively. | |

| 3-[(6-Arylamino)pyridazinylamino] benzoic acids | Anticancer Activity | Synthesized and proposed to act via binding to VEGFR-2. | preprints.orgresearchgate.net |

| Imidazo[1,2-b]pyridazine-benzamide conjugates | Pan-BCR-ABL Kinase Inhibition | A derivative, AP24534, was developed as a potent, orally active pan-inhibitor of BCR-ABL, including the T315I mutant. | acs.org |

| 4-(6-(pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | Bioorthogonal Chemistry | Synthesized for potential use in biological conjugation reactions. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-pyridazin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBBZZOMNVFEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592628 | |

| Record name | 4-(Pyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216060-22-9 | |

| Record name | 4-(Pyridazin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Pyridazin 3 Yl Benzoic Acid

Established Synthetic Routes for 4-(Pyridazin-3-yl)benzoic Acid and its Analogues

The construction of the this compound core and its derivatives can be achieved through several established synthetic pathways. These methods often involve the formation of the pyridazine (B1198779) ring followed by the introduction or modification of the benzoic acid moiety, or the coupling of pre-functionalized pyridazine and benzene (B151609) rings.

Condensation Reactions in Pyridazine-Benzoic Acid Synthesis

Condensation reactions are a foundational method for the synthesis of pyridazine rings. Typically, this involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the synthesis of pyridazine-containing benzoic acids, a common precursor is a keto-acid or a related derivative where the dicarbonyl functionality is masked.

One illustrative approach involves the cyclization of a suitable keto-acid with a hydrazine source. For instance, a substituted benzoylpropionic acid can react with hydrazine hydrate (B1144303) to form a dihydropyridazinone, which can then be oxidized to the corresponding pyridazine. Subsequent functional group manipulations can then yield the desired benzoic acid derivative. nih.gov

These condensation reactions are often catalyzed by acids or bases and can be influenced by the nature of the substituents on both the dicarbonyl precursor and the hydrazine reagent. mdpi.comekb.eg The choice of solvent and reaction temperature is also critical in controlling the reaction rate and the yield of the desired pyridazine product.

Palladium-Catalyzed Coupling Strategies (e.g., Sonogashira Coupling) in Aryl-Pyridazine Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of biaryl compounds, including aryl-pyridazine benzoic acids. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. bepls.comorganic-chemistry.org

In the context of this compound synthesis, a Sonogashira reaction can be employed to couple a halogenated pyridazine with an ethynyl-substituted benzoic acid derivative, or vice versa. bepls.comacs.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, in the presence of a base like triethylamine. bepls.commdpi.com

The general scheme for a Sonogashira coupling to form an aryl-pyridazine linkage is as follows:

Subsequent reduction of the alkyne linkage can then provide the direct aryl-pyridazine bond. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govacs.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis. nih.gov

Multi-step Synthetic Sequences and Intermediate Derivatization

The synthesis of complex this compound analogues often requires multi-step sequences involving the derivatization of key intermediates. cu.edu.egcymitquimica.com A common strategy is to start with a pre-formed, substituted pyridazine ring and then build the benzoic acid moiety, or to couple a functionalized pyridazine with a functionalized benzene ring.

For example, a common starting material is 3,6-dichloropyridazine (B152260). One of the chlorine atoms can be selectively substituted or coupled, leaving the other for subsequent reactions. A Suzuki coupling reaction between 3,6-dichloropyridazine and 4-formylphenylboronic acid can yield 4-(6-chloropyridazin-3-yl)benzaldehyde. This intermediate can then be oxidized to the corresponding carboxylic acid, 4-(6-chloropyridazin-3-yl)benzoic acid. The remaining chlorine atom can then be subjected to further derivatization, such as nucleophilic substitution or another cross-coupling reaction, to introduce additional diversity. cu.edu.eg

Another approach involves the synthesis of an amino-substituted pyridazine, which can then be transformed into a variety of derivatives. For example, an amino-ester pyridazine can be hydrolyzed to the corresponding amino-acid, which serves as a versatile starting material for further reactions. ekb.eg These multi-step sequences allow for the systematic modification of the pyridazine scaffold, enabling the exploration of structure-activity relationships. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. cu.edu.eg

In palladium-catalyzed reactions, the choice of the palladium source and the ligand can have a significant impact on the reaction outcome. For instance, in Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. The selection of the base, such as potassium carbonate or cesium carbonate, and the solvent system, often a mixture of an organic solvent and water, are also critical for efficient catalysis.

For condensation reactions, the pH of the reaction medium can influence the rate and selectivity. In multi-step syntheses, purification of intermediates is often necessary to ensure the success of subsequent steps. Chromatographic techniques and recrystallization are commonly employed for this purpose. cu.edu.eg

The following table summarizes the optimization of conditions for a Suzuki-Miyaura cross-coupling reaction to produce a pyridin-4-yl benzoate, a related structural motif.

| Parameter | Condition 1 | Condition 2 | Outcome |

| Catalyst | H₂SO₄ | p-toluenesulfonic acid (PTSA) | PTSA improved yields to 78%. |

| Solvent | DMF or THF | Toluene | Toluene outperformed due to better azeotrope formation. |

Structural Derivatization Strategies for Pyridazin-3-ylbenzoic Acid Scaffolds

The pyridazin-3-ylbenzoic acid scaffold offers multiple positions for structural modification, allowing for the fine-tuning of its physicochemical and biological properties. nih.govmdpi.comcu.edu.egcymitquimica.comfluorochem.co.uksigmaaldrich.com

Introduction of Substituent Groups and their Influence on Electronic Properties and Reactivity

The introduction of various substituent groups onto the pyridazine and/or the benzoic acid ring can significantly alter the electronic properties and reactivity of the molecule. mdpi.comcu.edu.egsigmaaldrich.com The electron-withdrawing nature of the pyridazine ring itself, particularly at the C-3 and C-6 positions, influences the properties of attached substituents. nih.gov

Electron-withdrawing groups, such as halogens or nitro groups, on the pyridazine ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack. cymitquimica.com Conversely, electron-donating groups can increase the electron density of the ring system. The electronic nature of substituents on the benzoic acid ring affects its acidity (pKa). psu.edu For instance, electron-withdrawing groups on the benzoic acid ring increase its acidity. psu.edu

The introduction of a trifluoromethyl group (-CF₃), for example, is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. The position of this substituent is critical; for instance, in 5-(trifluoromethyl)pyridazine-3-carboxylic acid, the meta-positioning of the -COOH and -CF₃ groups minimizes steric hindrance.

The table below illustrates the effect of different substituents on the properties of a benzoic acid derivative.

| Substituent | Hammett Constant (σp) | Effect on Acidity |

| -NO₂ | 0.78 | Increases acidity psu.edu |

| -Cl | 0.23 | Increases acidity psu.edu |

| -CH₃ | -0.17 | Decreases acidity psu.edu |

| -OCH₃ | -0.27 | Decreases acidity psu.edu |

These derivatization strategies are essential for developing analogues with desired properties for various applications, including drug discovery and materials science. uct.ac.za

Modifications of the Pyridazine and Benzoic Acid Moieties

The chemical scaffold of this compound offers two primary sites for structural modification: the carboxylic acid group of the benzoic acid moiety and the pyridazine ring itself. These modifications are crucial for tuning the molecule's physicochemical properties, exploring its potential in various applications, and synthesizing a diverse library of derivatives.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is a versatile functional handle that readily undergoes standard transformations to form esters and amides. These reactions are fundamental in medicinal chemistry for altering a compound's solubility, lipophilicity, and metabolic stability.

Esterification:

Esterification of this compound can be achieved through several well-established methods. One common approach is the acid-catalyzed reaction with an alcohol, often under reflux with a dehydrating agent to drive the equilibrium towards the product. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl or ethyl esters.

Alternatively, for more sensitive alcohol substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active ester intermediate, which then readily reacts with the alcohol.

Amidation:

The synthesis of amides from this compound is a key transformation for generating derivatives with diverse biological activities. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. The use of thionyl chloride (SOCl₂) or oxalyl chloride is common for the preparation of the intermediate 4-(pyridazin-3-yl)benzoyl chloride. This acyl chloride can then be reacted with a wide range of amines to produce the corresponding amides in good yields.

Modern peptide coupling reagents also provide a direct and efficient route to amides under mild conditions, which is particularly useful when working with complex or sensitive amines. lookchemmall.com Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDCI are frequently used to promote the amide bond formation. vulcanchem.com

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl 4-(pyridazin-3-yl)benzoate |

| Esterification | Ethanol, DCC, DMAP | Ethyl 4-(pyridazin-3-yl)benzoate |

| Amidation | SOCl₂, then Aniline | N-phenyl-4-(pyridazin-3-yl)benzamide |

| Amidation | Piperidine, HATU, DIPEA | (4-(Pyridazin-3-yl)phenyl)(piperidin-1-yl)methanone |

| Amidation | Benzylamine, EDCI, HOBt | N-benzyl-4-(pyridazin-3-yl)benzamide |

Modifications of the Pyridazine Moiety

The pyridazine ring, being an electron-deficient heterocycle, can be functionalized through various strategies, most notably via palladium-catalyzed cross-coupling reactions. uni-muenchen.de This typically requires the presence of a suitable leaving group, such as a halogen, on the pyridazine ring.

Halogenation and Cross-Coupling Reactions:

A common strategy to introduce diversity at the pyridazine core is to start with a halogenated precursor, such as 4-(6-chloropyridazin-3-yl)benzoic acid. The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chlorinated pyridazine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This method is highly versatile for introducing a wide range of aryl and heteroaryl substituents. preprints.org

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which couples the chloropyridazine with a terminal alkyne. organic-chemistry.orgacs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyridazine ring.

These cross-coupling reactions are powerful tools for creating extensive libraries of this compound derivatives with diverse substituents on the pyridazine ring, which is invaluable for structure-activity relationship (SAR) studies.

Formation of Fused Heterocyclic Systems:

The pyridazine moiety of this compound can also serve as a foundation for the construction of more complex, fused heterocyclic systems. For example, derivatives of the parent compound can be used as precursors for the synthesis of lookchemmall.comuni-muenchen.detriazolo[4,3-b]pyridazines. researchgate.net These reactions often involve the introduction of a hydrazine group onto the pyridazine ring, followed by cyclization with a suitable one-carbon synthon.

Table 2: Representative Modifications of the Pyridazine Ring

| Reaction Type | Reactant | Reagent(s) | Product Substituent at 6-position |

|---|---|---|---|

| Suzuki Coupling | 4-(6-chloropyridazin-3-yl)benzoic acid | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Phenyl |

| Sonogashira Coupling | 4-(6-chloropyridazin-3-yl)benzoic acid | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |

| Buchwald-Hartwig Amination | 4-(6-chloropyridazin-3-yl)benzoic acid | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu | Morpholin-4-yl |

| Nucleophilic Substitution | 4-(6-chloropyridazin-3-yl)benzoic acid | Sodium methoxide | Methoxy |

| Fused Ring Formation | 4-(6-hydrazinylpyridazin-3-yl)benzoic acid | Formic acid | Fused lookchemmall.comuni-muenchen.detriazole ring |

Biological Activity and Medicinal Chemistry Insights of 4 Pyridazin 3 Yl Benzoic Acid Derivatives

Anti-Cancer Research and Cytotoxicity Studies

The pyridazine (B1198779) nucleus is a cornerstone in the design of novel anti-cancer agents. nih.gov Derivatives of 4-(Pyridazin-3-yl)benzoic acid have demonstrated significant cytotoxic and antiproliferative effects across a multitude of cancer cell lines, acting through various mechanistic pathways.

A substantial body of research highlights the potent in vitro anticancer activity of this compound derivatives. These compounds have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy.

For instance, a series of 3,6-disubstituted pyridazines demonstrated good to excellent antiproliferative action against human breast cancer cell lines T-47D and MDA-MB-231, with IC₅₀ values ranging from 0.43 µM to 35.9 µM. nih.gov One of the most potent compounds, a methyltetrahydropyran-bearing pyridazine (11m), exhibited submicromolar growth inhibition against both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM). nih.gov However, these same derivatives showed weak to non-significant cytotoxic impact against the SKOV-3 ovarian cancer cell line. nih.govtandfonline.com

Similarly, a novel series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids was assessed for anticancer potential on the HT-29 colon cancer cell line. preprints.orgresearchgate.net Two compounds from this series, distinguished by the presence of a chloro group, showed the highest anticancer response with IC₅₀ values of 15.3 µM and 3.9 µM, respectively. preprints.orgresearchgate.net Other research has documented the activity of different benzoic acid derivatives against HCT-116 and MCF-7 cancer cells, with some compounds showing IC₅₀ values as low as 15.6 µM. preprints.orgpreprints.org Furthermore, certain derivatives have been found to induce cytotoxicity in HepG2 liver cancer cells and MCF-7 breast cancer cells.

The table below summarizes the in vitro antiproliferative activity of selected this compound derivatives and related structures against various cancer cell lines.

| Derivative Class/Compound | Cancer Cell Line | IC₅₀ (µM) | Source(s) |

| 3,6-Disubstituted Pyridazines | T-47D (Breast) | 0.43 - 35.9 | nih.gov |

| 3,6-Disubstituted Pyridazines | MDA-MB-231 (Breast) | 0.99 - 34.59 | nih.gov |

| 3,6-Disubstituted Pyridazines | SKOV-3 (Ovarian) | Weak Activity | nih.govtandfonline.com |

| 3-[(6-Arylamino)pyridazinylamino] benzoic acids | HT-29 (Colon) | 3.9 - 15.3 | preprints.orgresearchgate.net |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 18.7 | preprints.orgpreprints.org |

| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivative | HepG2 (Liver) | ~15.0 | |

| 1,2,4-Triazolo[4,3-b]pyridazine analogue (8l) | MV4-11 (Leukemia) | 1.5 | bohrium.com |

| Benzoic Acid | HeLa (Cervical) | >100 | preprints.orgdergipark.org.tr |

| Benzoic Acid | HT-29 (Colon) | >100 | dergipark.org.tr |

The therapeutic potential of these derivatives is not limited to in vitro studies. The development candidate AP24534 (Ponatinib), a derivative of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, has shown significant in vivo efficacy. acs.org In mouse models of chronic myeloid leukemia (CML), daily oral administration of AP24534 significantly prolonged the survival of mice injected with cells expressing the resistant BCR-ABL(T315I) mutation. acs.org Other research on different benzoic acid derivatives has also demonstrated potent in vivo anticancer activity in ascetic lymphoma cell line models when compared with the standard drug vincristine. preprints.orgresearchgate.netpreprints.org

The anticancer effects of this compound derivatives are attributed to their ability to modulate key signaling pathways and inhibit specific enzymes crucial for cancer cell survival and proliferation.

VEGFR-2 Inhibition: Several studies point to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary mechanism of action. A pyridazine derivative was identified as a promising VEGFR-2 inhibitor with an IC₅₀ in the nanomolar range. tandfonline.com The proposed mechanism for the potent activity of 3-[(6-Arylamino) pyridazinylamino] benzoic acids in HT-29 cells was their binding to and inhibition of VEGFR-2, leading to a reduced cancer cell count. preprints.orgresearchgate.net The design of some of these compounds was based on mimicking known VEGFR-2 inhibitors like sorafenib. nih.gov

Histone Deacetylase (HDAC) Inhibition: The benzoic acid moiety is a known pharmacophore in the design of HDAC inhibitors. nih.gov While direct studies on this compound are limited, related benzoic acid derivatives have been shown to inhibit HDACs. For example, 3,4-dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity in HCT-116 and HCT-15 colon cancer cells. nih.gov Another derivative, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid, also inhibited Histone Deacetylase enzyme activity. preprints.org This suggests that pyridazinyl derivatives of benzoic acid may also function through this epigenetic-modifying pathway.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The cell cycle is a common target for anticancer drugs. A series of 3,6-disubstituted pyridazines were found to possess good inhibitory action towards Cyclin-Dependent Kinase 2 (CDK2). nih.gov The most potent derivative, 11m, which displayed superior antiproliferative activity, also had the best CDK2 inhibitory activity with an IC₅₀ of 20.1 nM. nih.gov Other potent compounds in the series also showed significant CDK2 inhibition with IC₅₀ values of 43.8 nM and 55.6 nM. nih.gov These findings were supported by in silico studies proposing CDK2 as a probable enzymatic target. nih.gov

RXRα/RARα Targeting: Some benzoic acid derivatives have been shown to interact with retinoid receptors. A phenyl-thiazolyl-benzoic acid derivative was found to inhibit the growth of human acute promyelocytic leukemia (APL) cells by binding with Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα) with IC₅₀ values in the 0.001–1 µM range. preprints.org Other compounds have been shown to preferentially activate RXRs over RARs, highlighting the potential for selective modulation of these nuclear receptors. google.com

Anti-Inflammatory Effects and Therapeutic Potential

Beyond oncology, derivatives of the pyridazine scaffold have been investigated for their anti-inflammatory properties. nih.govtandfonline.com Research indicates that compounds such as 4-(6-chloropyridazin-3-yl)benzoic acid show promise as anti-inflammatory agents. Studies have demonstrated their ability to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages. The mechanism is believed to be related to the iron-chelating properties of related heterocyclic structures, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent. nih.gov The development of novel benzoic acid ester derivatives as phosphodiesterase-4 (PDE4) inhibitors for treating respiratory diseases further underscores the potential of this chemical class in managing inflammatory conditions. acs.org

Antimicrobial and Antifungal Properties

The this compound scaffold and its bioisosteres are a source of potent antimicrobial and antifungal agents. nih.gov Studies on 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid, a related structure, show that its derivatives exhibit significant antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) as low as 15.62 µM. These compounds also possess broad-spectrum antifungal properties, with MIC values of ≥ 7.81 µM against several fungal strains.

Other synthetic pyridazine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. dovepress.combohrium.com For example, pyrazolo[3,4-d]pyridazin derivatives were found to have high antimicrobial activity, with MICs in the range of 0.31 to <0.0024 mg/ml. nih.gov

The table below presents the antimicrobial activity of selected derivatives.

| Derivative Class | Organism | Activity (MIC) | Source(s) |

| Benzoic acid hydrazide derivative | Staphylococcus aureus | 20 µg/mL | researchgate.net |

| Benzoic acid hydrazide derivative | Bacillus subtilis | 10 µg/mL | researchgate.net |

| Benzoic acid hydrazide derivative | Candida albicans | Moderate to Good | researchgate.net |

| Pyrazolo[3,4-d]pyridazin derivatives | Gram-positive & Gram-negative Bacteria, Fungi | 0.31 to <0.0024 mg/ml | nih.gov |

| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivative | Staphylococcus aureus (MRSA) | 15.62 µM | |

| 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid derivative | Fungal Strains | ≥ 7.81 µM | |

| Synthetic propenoxide derivative | Candida albicans | 0.625 µg/mL | dovepress.com |

| Synthetic propenoxide derivative | Escherichia coli | 1.25 µg/mL | dovepress.com |

Antiviral Activities

While the pyridazine scaffold is known to be a component of some antiviral agents, specific research detailing the activity of this compound derivatives against Hepatitis A Virus, Zika Virus, or COVID-19 is not extensively available in the reviewed literature. However, related heterocyclic compounds, such as pyridine-4-one derivatives, have been noted for possessing general antiviral effects, suggesting that this class of compounds could hold untapped potential for antiviral drug discovery. nih.gov

Enzyme and Receptor Inhibition Studies of this compound Derivatives

The this compound scaffold has served as a foundation for the development of various enzyme and receptor inhibitors. Researchers have explored its derivatives for their potential to modulate the activity of several key biological targets implicated in a range of diseases. This section details the inhibitory activities of these compounds against specific enzymes and receptors.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty acid binding protein 4 (FABP4) has emerged as a therapeutic target for metabolic diseases and cancer. nih.gov Derivatives of 4-aminopyridazin-3(2H)-one have been investigated as FABP4 inhibitors. A notable compound from this series, 14e , demonstrated a half-maximal inhibitory concentration (IC50) of 1.57 μM, which was more potent than the positive control used in the study. core.ac.ukresearchgate.net This finding highlights the potential of the pyridazinone core in developing effective FABP4 inhibitors. core.ac.ukresearchgate.netmdpi.comuel.ac.uk

Computational modeling and in silico studies of absorption, distribution, metabolism, and excretion (ADME) have suggested that compound 14e is a promising candidate for further in vivo evaluation as a FABP4 inhibitor. core.ac.ukresearchgate.net The research into these derivatives was spurred by the understanding that FABP4 plays a role in various cancers by promoting metastasis and invasion, and its inhibition could offer a therapeutic strategy. nih.gov

Table 1: FABP4 Inhibition by 4-aminopyridazin-3(2H)-one Derivatives

| Compound | IC50 (µM) |

|---|---|

| 14e | 1.57 core.ac.ukresearchgate.net |

| Positive Control | >1.57 core.ac.ukresearchgate.net |

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to cancer and other diseases. jst.go.jp Analogs of 4-(thiazol-5-yl)benzoic acid, including pyridazine-carboxylic acid derivatives, have shown potent inhibitory activity against protein kinase CK2. nih.govresearchgate.net These azabenzene analogs exhibited IC50 values in the low nanomolar range against both CK2α and CK2α' subunits. nih.govrcsb.org

Specifically, certain pyridazine-carboxylic acid derivatives displayed IC50 values for CK2α between 0.014 and 0.017 μM, and for CK2α' between 0.0046 and 0.010 μM. nih.govrcsb.org Further modifications, such as the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety, maintained this potent inhibition and also led to significant antiproliferative activity against the A549 lung cancer cell line. nih.govrcsb.org

Table 2: Protein Kinase CK2 Inhibition by Pyridazine-Carboxylic Acid Derivatives

| Compound Class | Target | IC50 (µM) |

|---|---|---|

| Pyridazine-carboxylic acid derivatives | CK2α | 0.014–0.017 nih.govrcsb.org |

| CK2α' | 0.0046–0.010 nih.govrcsb.org | |

| 3-(2-halo/methoxy-benzyloxy) substituted derivatives | CK2α | 0.014–0.016 nih.govrcsb.org |

| CK2α' | 0.0088–0.014 nih.govrcsb.org |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a validated strategy for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). rsc.orggoogle.com A series of pyridazin-3(2H)-one derivatives have been synthesized and evaluated as potent and selective PDE4 inhibitors. rsc.orggoogle.com

One notable derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) , demonstrated promising activity and selectivity for the PDE4B isoenzyme. rsc.orgnih.gov This compound exhibited an IC50 value of 251 ± 18 nM and showed 64% inhibition of PDE4B at a concentration of 20 μM. nih.gov In comparison, the therapeutic reference roflumilast (B1684550) showed 75% inhibition at the same concentration but with a less favorable selectivity profile. nih.gov These findings underscore the potential of the pyridazinone scaffold in developing new anti-inflammatory agents targeting PDE4. rsc.orgresearchgate.net

Table 3: PDE4B Inhibition by Pyridazinone Derivatives

| Compound | % Inhibition at 20 µM | IC50 (nM) |

|---|---|---|

| 4ba | 64 nih.gov | 251 ± 18 nih.gov |

| Roflumilast | 75 nih.gov | - |

Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). acs.org The development of inhibitors targeting this kinase has revolutionized CML treatment. A significant challenge has been the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation. acs.orgnih.gov

A series of compounds featuring an imidazo[1,2-b]pyridazine (B131497) core, structurally related to the this compound scaffold, have been designed as pan-inhibitors of BCR-ABL, including the T315I mutant. acs.orgnih.gov One of the most potent compounds to emerge from these efforts is ponatinib (B1185) (AP24534) , which contains a 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide structure. acs.orgnih.gov A key feature of this design is a carbon-carbon triple bond linker that accommodates the bulkier isoleucine residue of the T315I mutant. acs.org Ponatinib inhibits both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. researchgate.net

Table 4: BCR-ABL Kinase Inhibition by Ponatinib

| Target | IC50 |

|---|---|

| Native BCR-ABL | Low nM researchgate.net |

| BCR-ABL (T315I mutant) | Low nM researchgate.net |

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor primarily expressed on immune cells and is considered a therapeutic target for inflammatory and fibrotic diseases. acs.orgnih.gov A novel class of GPR84 antagonists based on a 1,2,4-triazine (B1199460) scaffold has been developed. acs.orgnih.gov While not direct derivatives of this compound, the exploration of related heterocyclic structures provides insight into antagonist development for this receptor.

One lead compound from this triazine series, compound 42 , emerged as a potent GPR84 antagonist with a favorable pharmacokinetic profile, making it suitable for further drug development. acs.org The research involved extensive structure-activity relationship (SAR) studies and in silico docking to understand the binding of these orthosteric antagonists. acs.org Although specific antagonists based on the this compound core were not identified in the search results, the work on related azaheterocycles highlights the potential for developing GPR84 modulators from similar chemical spaces.

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The this compound scaffold has emerged as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Through extensive structure-activity relationship (SAR) studies, researchers have systematically modified this core structure to enhance biological potency, selectivity, and pharmacokinetic properties. These investigations have provided crucial insights into the molecular features required for effective interaction with various biological targets.

SAR studies on this compound derivatives have revealed that even minor structural alterations can lead to significant changes in biological activity. These studies typically involve the synthesis of a library of analogues where different positions on the pyridazine and benzoic acid rings are substituted with various functional groups.

One key area of modification is the pyridazine ring itself. In a series of 3,6-disubstituted pyridazines designed as anticancer agents, the nature of the substituent at the 6-position proved critical for cytotoxicity. cu.edu.eg For instance, compounds featuring a 4-chlorophenylamino moiety at this position demonstrated potent activity against the HT-29 colon cancer cell line. cu.edu.egpreprints.org Specifically, moving the chloro-substituent on the phenylamino (B1219803) ring from the para- (compound 2a ) to the meta-position (compound 2b ) resulted in a nearly four-fold increase in cytotoxic activity, with IC50 values of 15.3 µM and 3.9 µM, respectively. cu.edu.eg This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituent.

Another successful modification involves the transformation of the benzoic acid's carboxylic group into amides. In the development of pan-inhibitors for the Bcr-Abl kinase, including the resistant T315I mutant, the benzoic acid was coupled with various anilines. acs.org A notable example, AP24534, incorporates a complex amide linkage at the carboxylic acid position, which was found to be essential for its potent, orally active, pan-inhibitory profile. acs.org

The following table summarizes key SAR findings for derivatives based on the pyridazine scaffold.

| Scaffold/Compound | Modification | Biological Target/Assay | Observed Potency/Activity | Reference |

| 3-[(6-Arylamino)pyridazinylamino]benzoic acid | Substitution of 4-chlorophenylamino at pyridazine C6 | HT-29 Colon Cancer Cell Line | Compound 2b (meta-chloro) IC50 = 3.9 µM | cu.edu.eg |

| 3-[(6-Arylamino)pyridazinylamino]benzoic acid | Substitution of 4-chlorophenylamino at pyridazine C6 | HT-29 Colon Cancer Cell Line | Compound 2a (para-chloro) IC50 = 15.3 µM | cu.edu.eg |

| 4-(Thiazol-5-yl)benzoic acid analogue | Introduction of 2-halo- or 2-methoxy-benzyloxy group at benzoic acid C3 | Protein Kinase CK2 / A549 cells | Maintained potent CK2 inhibition (IC50 = 0.014-0.016 µM) and increased antiproliferative activity (CC50 = 1.5-3.3 µM) | nih.gov |

| Imidazo[1,2-b]pyridazine derivative (AP24534) | Ethynyl linkage at pyridazine C3 and complex amide at benzoic acid position | Bcr-Abl Kinase (including T315I mutant) | Potent, orally active pan-inhibitor | acs.org |

| nih.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine derivative | Replacement of triazolopyridazine with 7,8-dihydro- nih.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine | Cryptosporidium parvum | EC50 of 1.2 µM with improved lipophilic efficiency | nih.gov |

Rational drug design has been instrumental in optimizing the this compound scaffold. This approach often begins with a known inhibitor and systematically modifies its structure to improve its therapeutic profile. A prominent example is the design of novel pyridazine derivatives based on the structure of vatalanib (B1682193) (PTK787), a known VEGFR-2 kinase inhibitor. cu.edu.eg By replacing the phthalazine (B143731) core of vatalanib with a pyridazine ring and introducing various arylamino substituents, researchers successfully created compounds with enhanced cytotoxicity against colon cancer cells. cu.edu.egpreprints.org

Scaffold modification, or scaffold hopping, is another key strategy employed to discover new chemical entities with improved properties. nih.gov This involves replacing the central heterocyclic core—in this case, pyridazine—with other bioisosteric rings to potentially enhance target binding, alter selectivity, or improve drug-like properties. nih.gov For instance, in the development of anti-Cryptosporidium agents, the nih.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine head group of a lead compound was replaced with various other heterocycles. nih.gov This led to the discovery of an azabenzothiazole analog with promising potency in the low micromolar range, representing a new lead for optimization. nih.gov Similarly, research into Zika virus inhibitors has utilized the pyrazolo[3,4-d]pyridazine-7-one core as a starting scaffold for chemical modifications aimed at enhancing antiviral activity. acs.org

These strategies rely on creating a physical framework (the scaffold) that can be modified to support cell growth and tissue development, sometimes incorporating growth factors or using techniques like plasma polymerization to alter surface properties for better cell adherence. nih.govmdpi.com The goal is to create materials with specific properties, such as porosity and stiffness, that facilitate tissue integration and regeneration. nih.gov

Investigation of Mechanism of Action in Complex Biological Systems

Understanding how derivatives of this compound exert their effects within a biological system is crucial for their development as therapeutic agents. This involves identifying their precise molecular targets and elucidating the cellular pathways they modulate.

The biological activity of this compound derivatives stems from their interaction with specific molecular targets, primarily protein kinases. Various experimental and computational approaches are used to identify these targets. researchgate.net

A derivative, 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid, has been identified as an interactor with Death-associated protein kinase 3 (DAPK3) . drugbank.com Another key target identified for pyridazine-carboxylic acid derivatives is protein kinase CK2 , a serine/threonine kinase implicated in cell growth and proliferation. nih.gov Analogs of 4-(thiazol-5-yl)benzoic acid, which incorporate a pyridazine-carboxylic acid moiety, have shown potent inhibitory activity against both CK2α and CK2α' isoforms, with IC50 values in the low nanomolar range. nih.govrcsb.org

In the field of oncology, particularly for chronic myeloid leukemia (CML), derivatives of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid (ponatinib and its precursors) act as multi-kinase inhibitors. Their primary target is the Bcr-Abl kinase , including the T315I gatekeeper mutant that confers resistance to other treatments. acs.org

Target identification techniques such as affinity-based pull-downs, where a modified version of the drug is used to capture its binding partners from cell lysates, are often employed. nih.govnih.gov For example, biotin-tagged probes can be used to isolate target proteins for identification via mass spectrometry. nih.gov Genetic methods, like mutagenesis, can also validate a target by demonstrating that specific mutations in the target protein confer resistance to the drug. nih.gov Computational methods can further predict targets based on chemical similarity to known ligands. researchgate.net

Once a molecular target is identified, the next step is to understand how inhibiting or activating that target affects broader cellular pathways. Derivatives of this compound have been shown to modulate critical signaling cascades involved in cell survival, proliferation, and apoptosis.

A primary mechanism is the disruption of protein phosphorylation signal transduction cascades. google.com Since many of the identified targets are protein kinases (CK2, Bcr-Abl, DAPK3), these compounds directly interfere with the phosphorylation of downstream substrate proteins. nih.govdrugbank.com This can halt the progression of signaling pathways that are often hyperactive in cancer cells. For example, inhibition of the Bcr-Abl kinase by ponatinib shuts down the aberrant signaling that drives the proliferation of CML cells. acs.org

In some cases, these compounds can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival. For instance, studies have shown that inhibiting targets like MEK1 and ERK1/2, which are components of the MAPK/ERK pathway, can lead to apoptosis in non-small-cell lung cancer cells. mdpi.com The identification of such pathway modulations is often achieved through techniques like phosphoproteomics, which maps changes in protein phosphorylation across the cell in response to drug treatment.

Coordination Chemistry and Functional Materials Applications

Exploration of Pyridazine-Containing Carboxylic Acids in Coordination Chemistry

The use of N-heterocyclic carboxylic acids as organic linkers in coordination chemistry is a burgeoning field of research, focused on creating novel functional materials. Within this class of molecules, pyridazine-containing carboxylic acids like 4-(pyridazin-3-yl)benzoic acid are of significant interest. The defining feature of the pyridazine (B1198779) group is its two adjacent nitrogen atoms, which provide versatile coordination sites for binding to metal ions. This structural characteristic, combined with the carboxylate group, allows these molecules to act as versatile building blocks for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse architectures and properties. The ability of N-heterocyclic carboxylic acid ligands to form hydrogen bonds also contributes to the creation of varied and stable structures. researchgate.net

Investigations into Pyridazine Derivatives as Corrosion Inhibitors

Pyridazine derivatives have been explored for their potential as corrosion inhibitors, a function attributed to their molecular structure which often includes electron-rich nitrogen atoms and π-systems that can interact with metal surfaces. These molecules can adsorb onto a metal, forming a protective film that shields it from corrosive agents.

Research into the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in 1 M HCl has included the compound 4-(6-chloropyridazin-3-yl)benzoic acid. acs.org Studies show that the inhibition efficiency of these compounds increases as their concentration rises. acs.org The studied pyridazine derivatives, including the benzoic acid variant, were found to be mixed-type inhibitors. acs.org The adsorption process of these molecules onto the steel surface was found to involve both physisorption and chemisorption, and the experimental data corresponded with Langmuir and Temkin adsorption isotherm models. acs.org This indicates the formation of a protective molecular layer at the metal/electrolyte interface. acs.org

Table 1: Research Findings on Pyridazine Derivatives as Corrosion Inhibitors

| Compound | Metal | Corrosive Medium | Key Findings | Adsorption Isotherm Models |

|---|

Potential for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing Pyridazine Carboxylic Acid Ligands

The structural features of pyridazine carboxylic acid ligands make them highly promising candidates for the rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). researchgate.netingentaconnect.com The combination of the pyridazine ring's N-donors and the carboxylate group's O-donors offers multiple coordination possibilities, enabling the construction of extended networks with one-, two-, or three-dimensional topologies. rsc.org The principles observed in the broader family of heterocyclic and pyridine-carboxylate ligands strongly support this potential. researchgate.netrsc.org The versatility of these ligands allows them to coordinate with various metal ions, leading to frameworks with diverse structures and, consequently, tailored functionalities. rsc.orgresearchgate.net The use of mixed-ligand systems, combining polycarboxylic acids with N-donor linkers, is a widely adopted strategy for constructing new coordination networks with unique properties. researchgate.net

Synthesis and Structural Characterization of Related Heterocycle-Carboxylate Coordination Networks

The synthesis of coordination networks using heterocycle-carboxylate ligands is commonly achieved through solvothermal or hydrothermal methods. mdpi.comtandfonline.commdpi.com These techniques involve reacting a metal salt with the organic ligand in a suitable solvent, often a mixture including water or high-boiling point organic solvents like N,N-dimethylformamide (DMF), in a sealed vessel under autogenous pressure at elevated temperatures. mdpi.com

The resulting crystalline products are then meticulously characterized to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms and the coordination environment of the metal centers. mdpi.comtandfonline.com Other essential characterization techniques include powder X-ray diffraction (PXRD) to confirm the phase purity of the bulk sample, infrared (IR) spectroscopy to verify the coordination of the ligand's functional groups to the metal ions, and thermogravimetric analysis (TGA) to assess the thermal stability of the framework. ingentaconnect.commdpi.com

Functional Applications in Gas Adsorption, Luminescence, and as Drug Delivery Carriers (potential based on related MOF studies)

The inherent porosity and tunable structures of MOFs built from heterocyclic carboxylic acid linkers make them suitable for a range of advanced applications. nih.gov

Gas Adsorption and Separation: A primary application for MOFs is in gas adsorption and storage, driven by their high surface areas and adjustable pore sizes. rsc.org While some frameworks based on pyridine-dicarboxylates have shown low surface areas, strategic ligand design can produce highly porous materials capable of selective gas adsorption, which is crucial for applications in energy storage (e.g., H₂, CH₄) and capturing greenhouse gases (e.g., CO₂). rsc.orgrsc.org

Luminescence: Luminescent MOFs (L-MOFs) are a significant class of materials with applications in chemical sensing and optics. nih.gov The luminescence can originate from the organic ligand, a metal center (particularly lanthanides), or guest molecules housed within the pores. nih.gov MOFs constructed from pyridazine-dicarboxylic acid and terbium (Tb³⁺), for instance, have demonstrated a dual function as a luminescent sensor for detecting specific molecules. researchgate.net The ligand can act as an antenna, absorbing energy and transferring it to the metal ion, which then emits light, providing a sensitive detection mechanism. nih.gov

Drug Delivery Carriers: The high porosity, large surface area, and potential for biocompatibility make MOFs attractive candidates for drug delivery systems. nih.govresearchgate.net The tunable pores can be loaded with therapeutic agents, protecting them and allowing for controlled release. researchgate.net The functionalizability of the framework allows for the integration of multiple therapies and targeted delivery. nih.gov

Table 2: Potential Functional Applications of MOFs Based on Related Heterocyclic Carboxylic Acids

| Application Area | Underlying Principle | Potential Advantage | Supporting References |

|---|---|---|---|

| Gas Adsorption | High porosity and tunable pore environment of the framework. | Selective adsorption and separation of gases for energy and environmental applications. | nih.govrsc.org |

| Luminescence | Energy transfer from ligand to metal center or inherent luminosity of components. | Creation of highly sensitive and selective sensors for detecting molecules. | nih.govresearchgate.net |

| Drug Delivery | High drug loading capacity within porous and functionalizable, biocompatible frameworks. | Controlled and targeted release of therapeutic agents for disease treatment. | nih.govresearchgate.net |

Advanced Theoretical and Computational Investigations of 4 Pyridazin 3 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental findings. For derivatives of benzoic acid and pyridazine (B1198779), DFT calculations have been instrumental in understanding their behavior at the molecular level.

Mechanistic Studies of Organic Reactions Involving Pyridazine Benzoic Acids

DFT calculations are pivotal in elucidating the mechanisms of organic reactions, including condensation reactions involving pyridazine benzoic acids. Through computational modeling, researchers can map out reaction pathways, identify transition states, and calculate activation energies. For instance, in multicomponent reactions that form complex heterocyclic structures, DFT can help to understand the step-by-step formation of intermediates and the final product. chemrxiv.org

Studies on similar reactions have shown that the process often begins with a nucleophilic attack, and DFT can model the energy barriers associated with each step. chemrxiv.org For example, in the synthesis of 1,3,4-oxadiazoles, DFT calculations have been used to investigate the energy profile of the reaction between an N-sulfonylimine, benzoic acid, and an isocyanide. chemrxiv.org These calculations reveal the energies of intermediates and transition states, providing a detailed picture of the reaction's progress. chemrxiv.org The reaction is often predicted to be highly exergonic, indicating a thermodynamically favorable process. chemrxiv.org

Elucidation of Electronic Structure

The electronic properties of a molecule are key to understanding its reactivity and potential applications. DFT provides a detailed picture of these properties through the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.invjst.vn For a benzoic acid derivative, representative HOMO and LUMO energy values have been calculated at -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps to identify regions that are prone to electrophilic and nucleophilic attack. In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas show positive potential (electron-poor). niscpr.res.in For benzoic acid derivatives, the positive potential is often located around the hydrogen atom of the carboxylic acid group, suggesting a site for nucleophilic attack. niscpr.res.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the interactions between orbitals within a molecule, such as hyperconjugative interactions and charge delocalization, which contribute to molecular stability. vjst.vnmkjc.inresearchgate.net The stabilization energy, E(2), calculated through NBO analysis, quantifies the strength of these interactions. vjst.vn For instance, charge transfer from a lone pair orbital (LP) to an antibonding orbital (π*) indicates a stabilizing interaction. mkjc.intandfonline.com

Prediction of Chemical Reactivity and Quantum Chemical Parameters

DFT calculations can predict a molecule's reactivity through various quantum chemical parameters. These parameters, derived from the electronic structure, offer a quantitative measure of different aspects of reactivity.

A QSPR (Quantitative Structure-Property Relationship) study on pyridazine derivatives used DFT to calculate several descriptors to correlate with their corrosion inhibition efficiency. nih.gov These parameters provide a comprehensive profile of a molecule's reactivity. nih.govmdpi.com

Table 1: Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons. nih.gov |

| Energy Gap | EL-H | Correlates with chemical stability and reactivity. nih.gov |

| Dipole Moment | µ | Measures the overall polarity of the molecule. nih.gov |

| Hardness | η | Represents resistance to change in electron distribution. nih.gov |

| Softness | σ | The reciprocal of hardness, indicating reactivity. nih.gov |

| Absolute Electronegativity | χ | Describes the ability of a molecule to attract electrons. nih.gov |

| Ionization Potential | IP | The energy required to remove an electron. nih.gov |

| Electron Affinity | EA | The energy released when an electron is added. nih.gov |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of a molecule to donate electrons. nih.gov |

| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. nih.gov |

These parameters are instrumental in fields like drug design and materials science, where understanding and predicting chemical behavior is crucial.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with its biological target (receptor), typically a protein.

Prediction of Binding Modes and Key Intermolecular Interactions within Biological Receptors

Molecular docking simulations can predict how a ligand like 4-(pyridazin-3-yl)benzoic acid or its derivatives fit into the binding site of a receptor. These simulations reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-receptor complex. rsc.orgacs.orgasianjpr.com

For example, in the active site of a protein, the pyridazine ring of a ligand can form conventional hydrogen bonds with amino acid residues like glutamine. rsc.orgrsc.org The benzoic acid part can participate in C-H/π interactions. rsc.org The identification of these specific interactions is vital for optimizing the ligand's structure to improve its binding affinity.

Estimation of Interaction Energies and Binding Affinities

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed as a negative value of the Gibbs free energy change (ΔG). A more negative value indicates a stronger and more favorable binding interaction. rsc.orgrsc.org For instance, docking studies of various compounds have reported binding affinities in the range of -4.7 to -7.3 kcal/mol. rsc.org

Furthermore, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy of the ligand-protein complex from molecular dynamics simulation trajectories, providing a more refined estimation of binding affinity. One study reported a binding free energy of -42.72 kcal/mol for a lead compound. rsc.org

Table 2: Example of Calculated Interaction and Binding Energies

| Interaction Type | Interacting Residues | Interaction Energy (kcal/mol) | Binding Affinity (ΔG, kcal/mol) |

| Conventional Hydrogen Bond | Pyridazine N with Gln NH2 rsc.org | -12.002 rsc.org | -7.3 rsc.org |

| Parallel-displaced π-π | Benzene (B151609) ring with His rsc.org | -7.174 rsc.org | |

| Total Binding Free Energy (MM-GBSA) | -42.72 rsc.org |

These computational approaches provide valuable insights into the therapeutic potential of compounds by predicting their interactions with biological targets, guiding further experimental studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the time-dependent behavior of molecular systems. mdpi.com For this compound, these simulations provide critical insights into its dynamic interactions in different environments, from biological macromolecules to material surfaces. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal conformational changes, stability, and the energetic landscapes of these interactions. mdpi.comuzh.ch

In the context of drug discovery, MD simulations are essential for evaluating the stability of a ligand once it is docked into the binding site of a target protein. mdpi.com These simulations extend the static picture provided by molecular docking into a dynamic view, assessing how the ligand and protein adapt to each other over time. nih.gov The initial docked pose of the ligand-receptor complex serves as the starting point for the simulation. nih.gov

The stability of the this compound-protein complex can be quantitatively assessed using several metrics. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A low and stable RMSD value over time suggests that the ligand has found a stable binding pose and the protein structure is not significantly perturbed. mdpi.com Conversely, a high or fluctuating RMSD may indicate an unstable interaction.

Another key metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. mdpi.com This helps to pinpoint which parts of the protein are most affected by the interaction. The persistence of crucial interactions, such as hydrogen bonds and π-stacking between the pyridazine or phenyl rings of the ligand and the protein's active site residues, is also analyzed to confirm the binding mode's stability. For instance, studies on similar heterocyclic compounds show that interactions with key residues like glutamine and methionine are vital for stable binding. rsc.org

Binding free energy calculations, often using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, provide a quantitative estimate of the binding affinity. nih.govrsc.org This calculation, which considers van der Waals, electrostatic, and solvation energies, can help rank potential drug candidates and validate docking results. rsc.org A highly negative binding free energy indicates a strong and stable complex.

Table 1: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents hypothetical data to illustrate typical results from an MD simulation analysis.

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates the ligand remains in a stable conformation within the binding pocket. |

| Protein Backbone RMSD | 2.1 ± 0.4 Å | Suggests the overall protein structure is stable and not disrupted by ligand binding. |

| Binding Free Energy (MM-GBSA) | -42.72 kcal/mol | A strong negative value indicating favorable and stable binding. rsc.org |

| Key Hydrogen Bonds | Maintained >85% of simulation time | Shows persistent and strong specific interactions anchoring the ligand. |

Theoretical studies using MD and Monte Carlo simulations are employed to investigate the interaction of inhibitor molecules with metal surfaces, providing insights into corrosion protection mechanisms. scispace.comnih.govresearchgate.net For this compound, these simulations can model its adsorption onto a metal surface, such as Fe(110) for mild steel, in a simulated corrosive aqueous environment. scispace.comnih.gov

These simulations help determine the equilibrium adsorption configuration of the molecule on the surface. It is expected that this compound would adsorb in a near-parallel orientation to the metal surface, maximizing the contact area and facilitating the formation of a protective film. researchgate.net The pyridazine ring, with its nitrogen heteroatoms, and the benzoic acid group, with its oxygen atoms and π-electrons in the phenyl ring, can all act as active centers for adsorption by donating electrons to the vacant d-orbitals of the metal atoms. acs.org

The strength of this interaction is quantified by the adsorption energy. A high negative value for adsorption energy signifies a strong and spontaneous adsorption process, characteristic of effective corrosion inhibitors that form a stable protective layer via chemisorption. researchgate.net These theoretical results complement experimental findings from techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). scispace.com

Table 2: Simulated Adsorption Parameters for Corrosion Inhibitors on a Metal Surface This table presents typical parameters derived from simulations of organic inhibitors on a metal surface, based on data for related compounds.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Adsorption Energy | The energy released when the inhibitor molecule adsorbs onto the metal surface in the presence of water molecules. | -150 to -250 kcal/mol |

| Binding Energy | The energy of the interaction between the inhibitor and the surface alone. | -120 to -200 kcal/mol |

| Rigid Adsorption Energy | Adsorption energy without allowing the inhibitor molecule to change its conformation. | -140 to -230 kcal/mol |

| Deformation Energy | The energy required to change the inhibitor's conformation from its relaxed state to the adsorbed state. | 5 to 15 kcal/mol |

Source: Data principles derived from studies on related heterocyclic inhibitors. researchgate.netacs.org

In Silico Pharmacokinetic and Drug-Likeness Evaluation

In the early phases of drug development, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the "drug-likeness" of a compound. researchgate.netnih.gov These computational screenings help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. acs.org For this compound, various computational models can predict its potential as a therapeutic agent.

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Compounds that adhere to these rules are more likely to have good oral bioavailability. Studies on other pyridazine derivatives have shown that they can possess acceptable drug-like properties. nih.gov

ADME prediction tools forecast how the compound will behave in the body. Key parameters include human intestinal absorption (HIA), permeability through Caco-2 cells (an in vitro model of the intestinal wall), plasma protein binding (PPB), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov A favorable profile would include high intestinal absorption, good permeability, and low inhibition of major CYP isoforms to minimize drug-drug interactions. The favorable ADME profile of related complex pyridazine-containing molecules supports the potential for this scaffold in drug development. acs.org

Table 3: Predicted In Silico ADME and Drug-Likeness Properties for this compound This table presents plausible predicted values based on computational analyses of structurally related compounds.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Drug-Likeness | ||

| Molecular Weight | ~200.18 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |

| Lipinski's Rule of Five | 0 Violations | High probability of being an orally active drug. |

| Absorption & Distribution | ||

| Human Intestinal Absorption | > 85% | Predicted to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal membrane penetration. |

| Plasma Protein Binding | ~70-85% | Indicates a moderate fraction will be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interactions with drugs metabolized by this enzyme. |

Source: Predicted values are based on general findings for pyridazine, pyrimidine, and benzoic acid derivatives in computational studies. nih.govresearchgate.netnih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Strategies for 4-(Pyridazin-3-yl)benzoic Acid Derivatives

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on methods that are often not environmentally friendly. rasayanjournal.co.in The future of synthesizing this compound derivatives lies in the adoption of green chemistry principles. semanticscholar.org These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Key sustainable strategies that are being and should be further explored include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step from three or more reactants, which is both atom-economical and efficient. nih.gov The development of novel MCRs for the synthesis of functionalized pyridazines is a promising area of research. semanticscholar.org

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication can enhance reaction rates and yields. rasayanjournal.co.innih.gov

Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like ionic liquids is a crucial step towards sustainability. sioc-journal.cnresearchgate.net Furthermore, the development and use of recyclable catalysts, such as tungstate (B81510) sulfuric acid, aligns with the principles of green chemistry. semanticscholar.org

Biocatalysis: The use of enzymes to catalyze the synthesis of pyridazine derivatives from renewable resources, such as biomass, presents a highly sustainable and innovative approach. ukri.org

A comparative look at conventional versus green synthetic methods highlights the advantages of the latter:

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often hazardous and volatile organic solvents | Safer alternatives like water or ionic liquids; solventless conditions |

| Catalysts | Often toxic and non-recyclable | Recyclable and environmentally benign catalysts |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Yields | Variable | Generally higher |

| Waste Generation | Higher | Minimized |

Exploration of Emerging Biological Targets and Untapped Therapeutic Applications

Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govmdpi.com However, the full therapeutic potential of this compound and its analogues remains largely untapped. Future research should focus on identifying and validating novel biological targets for these compounds.

Emerging areas of interest for pyridazine-based drug discovery include:

Neurodegenerative Diseases: Some pyridazine derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase. jksus.org Further exploration of their effects on other targets relevant to neurodegeneration is warranted.

Oncology: Pyridazine-containing compounds have shown promise as anticancer agents by targeting various kinases and other proteins involved in cancer progression. nih.govacs.org For instance, certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov The design of new derivatives to target specific cancer-related pathways is an active area of research.

Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. mdpi.com Pyridazinone derivatives have shown activity against resistant bacterial strains, making them a promising scaffold for the development of novel antibiotics. mdpi.com

Inflammatory Disorders: Pyridazine derivatives have been reported to possess anti-inflammatory properties, and further investigation into their mechanisms of action could lead to new treatments for a variety of inflammatory conditions. researchgate.netresearchgate.net